

Performance Comparison: CsPbBr₃ vs. Alternative Perovskites

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Compound of Interest

Compound Name: Cesium tribromide

Cat. No.: B13813981

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The choice of cation in the perovskite structure significantly influences the material's intrinsic properties and the charge dynamics at the interfaces within a device. Here, we compare the performance and key EIS-derived parameters of CsPbBr₃ devices with those based on formamidinium lead bromide (FAPbBr₃) and methylammonium lead iodide (MAPbI₃).

Parameter	CsPbBr ₃	FAPbBr ₃	MAPbI ₃	Reference
Photovoltaic Performance				
Power Conversion Efficiency (PCE)	~4.1%	Not specified	~14.1%	[1]
Open-Circuit Voltage (VOC)	1254 mV	Not specified	Not specified	[1]
Short-Circuit Current (JSC)	5.3 mA·cm ⁻²	Not specified	Not specified	[1]
Fill Factor (FF)	0.61	Not specified	Not specified	[1]
EIS Parameters (at VOC)				
High-Frequency Resistance (RHF)	Exponentially dependent on voltage	Not specified	Exponentially dependent on voltage	[1]
Low-Frequency Resistance (RLF)	Exponentially dependent on voltage	Not specified	Exponentially dependent on voltage	[1]
High-Frequency Capacitance (CHF)	Exponentially dependent on voltage	Not specified	Exponentially dependent on voltage	[1]
Charge Transfer Resistance (Rct)	Device A (CsPbBr ₃) shows a specific Rct value under illumination.	Device B (FAPbBr ₃) shows a different Rct value under illumination.	Not directly compared in this study.	[2]

Note: The performance of perovskite devices can vary significantly based on fabrication methods, device architecture, and measurement conditions. The data presented is extracted from specific studies for comparative purposes.

Studies reveal that the nature of the cation (Cs^+ vs. FA^+) strongly influences the electronic processes within perovskite solar cells[2]. For instance, Nyquist plots for CsPbBr_3 and FAPbBr_3 devices measured under illumination show distinct differences in their charge transfer resistance, indicating different interfacial kinetics[2]. When compared to MAPbI_3 , CsPbBr_3 devices exhibit a wider bandgap, which results in a lower short-circuit current density (JSC) but a higher open-circuit voltage (VOC)[1]. The impedance spectra of MAPbI_3 and CsPbBr_3 devices under open-circuit conditions also display different features, particularly in the low-frequency region, which is often associated with ionic motion and charge accumulation at the interfaces[1].

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and comparable EIS data. Below is a generalized methodology for performing EIS measurements on perovskite solar cells.

Device Preparation and Pre-measurement Conditioning:

- **Fabrication:** Devices, such as perovskite solar cells, are fabricated with a standard architecture, for example, FTO/ETL/Perovskite/HTL/Metal Contact, where ETL is the electron transport layer (e.g., TiO_2 , SnO_2) and HTL is the hole transport layer (e.g., spiro-OMeTAD) [3].
- **Stabilization:** Before measurement, the device is typically kept under a controlled environment (e.g., in the dark or under illumination) to allow its performance parameters, like the open-circuit voltage (VOC), to stabilize[3].

EIS Measurement Setup:

- **Instrumentation:** An electrochemical workstation or impedance analyzer (e.g., Solartron 1260) is used[3].
- **Connections:** For a two-electrode measurement on a solar cell, the working electrode and sense leads are connected to one contact of the device (e.g., the photoanode), while the counter and reference electrode leads are connected to the other contact (the cathode)[4].
- **Illumination:** Measurements are often performed under simulated solar radiation (e.g., 1 sun, AM 1.5G) to probe the device under operating conditions[3][5]. The light intensity can be

varied to study its effect on charge dynamics.

- **Applied Bias:** Spectra are typically recorded at different DC bias voltages, often around the VOC of the device, to investigate recombination and charge transfer processes under relevant operating points[3]. Measurements can also be done in the dark at 0 V bias to study the device's intrinsic properties[2].

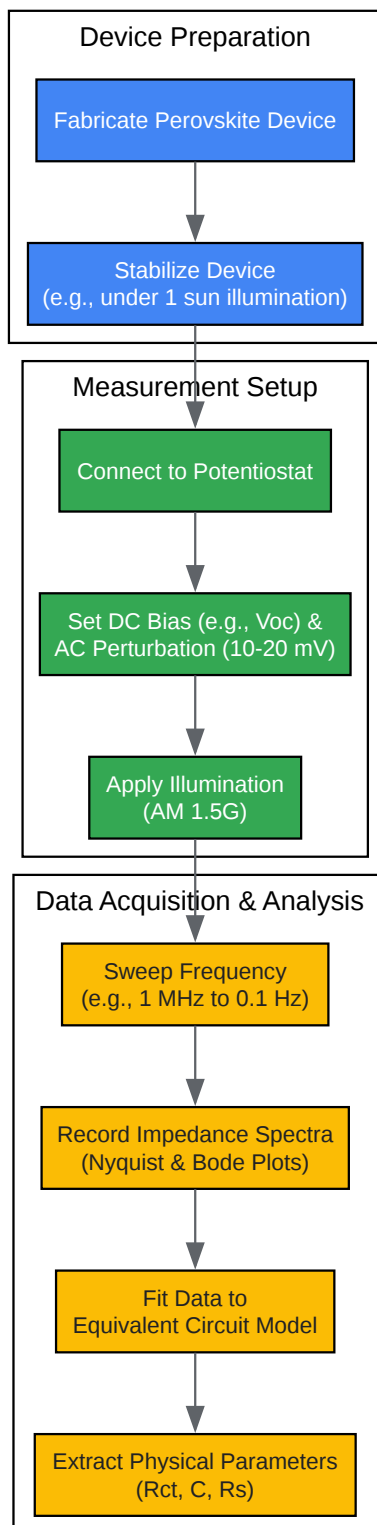
Data Acquisition:

- **Frequency Range:** A wide frequency range is scanned, for example, from 1 MHz down to 100 mHz or lower, to capture various physical processes occurring at different timescales[3][6].
- **AC Perturbation:** A small AC voltage perturbation (e.g., 10-20 mV) is applied on top of the DC bias.
- **Data Validation:** To ensure the stability of the device during the measurement, it is common practice to record multiple consecutive spectra and check for reproducibility[3].

Visualization of Workflows and Models

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

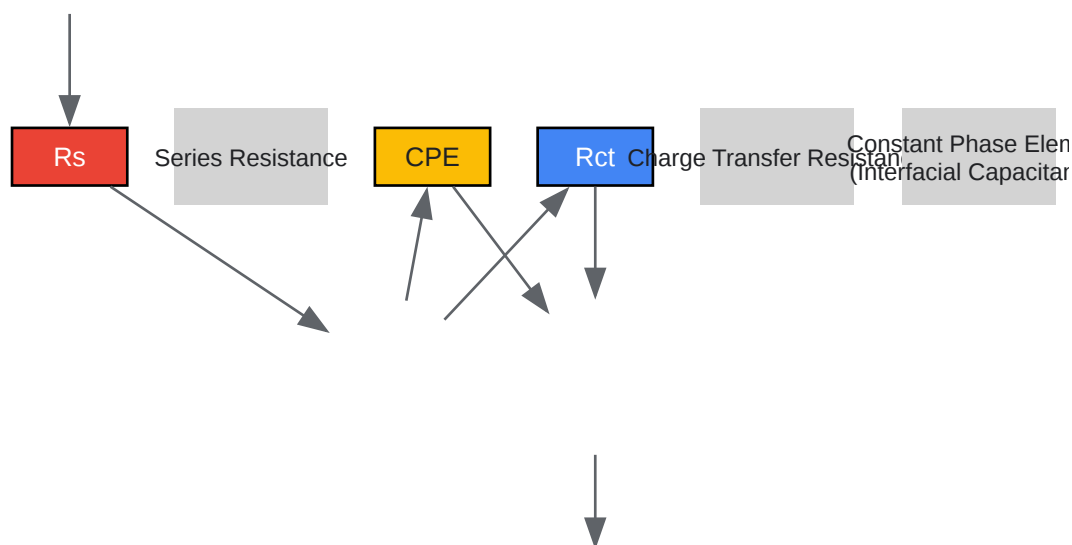
Experimental Workflow for EIS Measurement

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Caption: A typical workflow for conducting EIS on a perovskite solar cell.

A common approach to analyzing EIS data is to fit the spectra to an equivalent circuit model, where each electrical component corresponds to a physical process within the device. The Randles circuit is a fundamental model often adapted for perovskite solar cells.

Common Equivalent Circuit Model for Perovskite Solar Cells



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Caption: A simplified Randles circuit for modeling perovskite device impedance.

In this model:

- **Rs (Series Resistance):** Represents the ohmic losses in the device, including the resistance of the transparent conductive oxide, contacts, and bulk layers[2].
- **Rct (Charge Transfer Resistance):** Corresponds to the resistance to charge transfer at the perovskite/transport layer interfaces. A smaller Rct generally indicates more efficient charge extraction[2].

- CPE (Constant Phase Element): Used in place of a pure capacitor to account for the non-ideal capacitance behavior at the interfaces, often attributed to surface roughness, non-uniformities, or charge accumulation[2].

By analyzing the changes in these parameters under different conditions (e.g., illumination, bias, or aging), researchers can gain a deeper understanding of the factors limiting the efficiency and stability of CsPbBr₃ and other perovskite devices.

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